![molecular formula C11H11NS B1296047 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole CAS No. 7076-17-7](/img/structure/B1296047.png)
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
Overview
Description
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound with the molecular formula C11H11NS It is characterized by a fused ring system that includes both an indole and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole can be synthesized through various methods. One efficient method involves the regio- and stereoselective synthesis via a base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This method provides good yields and short reaction times.
Another method involves the cycloalkylation reactions of 2-alkylthioindoles to form 2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles via the corresponding metallated indole intermediates .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiopyran rings.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole typically involves multi-step reactions starting from simpler indole derivatives. For instance, one method involves the reaction of 1-(phenylsulfonyl)indole with allyl bromide followed by treatment with mercuric acetate and sodium borohydride to yield the desired tetrahydropyrano compound .
Antimicrobial Activity
Recent studies have demonstrated that various aryl-substituted indoles, including derivatives of this compound, exhibit significant antimicrobial properties. For example, certain synthesized compounds showed notable activity against Gram-positive bacteria like Bacillus cereus with minimal inhibitory concentrations around 3.9 µg/mL .
Anticancer Properties
The compound has shown promise in cancer research. A study focused on triple-negative breast cancer (TNBC) revealed that a specific derivative of indole-fused pyrans inhibited cell proliferation by targeting the PI3K/AKT/mTOR signaling pathway. This derivative demonstrated an IC50 value of 2.29 µM against MDA-MB-231 cells and induced apoptosis through various mechanisms including disruption of mitochondrial membrane potential and elevation of intracellular calcium ions . This suggests that this compound derivatives could serve as lead compounds for developing new anticancer therapies.
Multicomponent Reactions
The versatility of this compound extends to its use in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently. Recent advancements have highlighted its role in synthesizing diverse heterocycles through MCRs involving indole derivatives . These methods often employ microwave-assisted techniques to enhance yields and reduce reaction times.
Development of Novel Heterocycles
Research has also focused on constructing unusual indole-based heterocycles using this compound as a precursor. These compounds have been synthesized under various conditions to explore their structural diversity and potential biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit the CCR5 receptor, which plays a role in inflammatory responses . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole-8-carboxylic acid: This compound is a fatty acid derivative with anti-inflammatory properties.
2,3,4,9-Tetrahydrothiopyrano[2,3-b]indoles: These compounds are synthesized via cycloalkylation reactions and share similar structural features.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both indole and thiopyran rings
Biological Activity
1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which combines a thiopyrano ring with an indole moiety, has been associated with various biological activities, particularly anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₁₃N₃O₂S, with a molecular weight of approximately 253.33 g/mol. It features an 8-carboxylic acid group that enhances its solubility and reactivity in biological systems. The compound exhibits a boiling point of approximately 443.93 °C and a density of 1.41 g/cm³, indicating its stability under various conditions .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- CCR5 Receptor Inhibition : The compound has been reported to inhibit the CCR5 receptor, which plays a critical role in inflammatory responses and certain viral infections. This inhibition suggests potential applications in treating inflammatory diseases and conditions related to ischemic damage .
- Anticancer Activity : Preliminary studies indicate that it may interfere with cellular signaling pathways involved in tumor growth and metastasis. This suggests that derivatives of this compound could be explored for their anticancer properties .
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
Study | Biological Activity Assessed | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Significant inhibition of CCR5 receptor activity was observed. |
Study B | Anticancer properties | The compound showed promise in disrupting cancer cell signaling pathways. |
Study C | Antimicrobial activity | Certain derivatives exhibited antimicrobial effects against specific pathogens. |
Case Study 1: Anti-inflammatory Properties
In a controlled study focusing on the anti-inflammatory effects of this compound derivatives, researchers found that compounds exhibiting CCR5 inhibition led to reduced inflammatory markers in vitro. These results suggest that this compound could serve as a lead for developing new anti-inflammatory drugs .
Case Study 2: Anticancer Potential
A separate investigation assessed the anticancer potential of the compound against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through modulation of key signaling pathways .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving multi-step reactions. The structural modifications can enhance its biological activities:
Derivative | Modification | Potential Activity |
---|---|---|
Methyl derivative | Methyl substitution on thiopyrano | Altered anti-inflammatory activity |
Chloro derivative | Chlorine substitution | Increased lipophilicity may enhance bioavailability |
These derivatives are crucial for optimizing the pharmacodynamic and pharmacokinetic profiles of the parent compound .
Properties
IUPAC Name |
1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRPWBHZXPUYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302381 | |
Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7076-17-7 | |
Record name | 7076-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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